5-Chloro-3-fluoro-2-hydrazinylpyridine

概要

説明

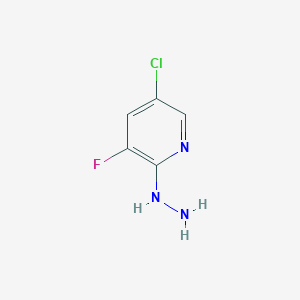

5-Chloro-3-fluoro-2-hydrazinylpyridine: is a chemical compound with the molecular formula C5H5ClFN3 and a molecular weight of 161.57 g/mol . This compound is characterized by the presence of a pyridine ring substituted with chlorine, fluorine, and hydrazine groups. It is primarily used in research and development due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-fluoro-2-hydrazinylpyridine typically involves the reaction of 5-chloro-3-fluoropyridine with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product .

化学反応の分析

Cyclocondensation Reactions

The hydrazine group facilitates cyclocondensation with carbonyl-containing compounds to form heterocyclic structures. For example, in the synthesis of MET kinase inhibitors, 5-chloro-3-fluoro-2-hydrazinylpyridine underwent amide coupling with carboxylic acids followed by dehydrative cyclization to yield fluorotriazolopyridines .

Mechanism :

-

Amide Coupling : Hydrazine reacts with a carboxylic acid (e.g., HATU-mediated coupling).

-

Cyclization : Intramolecular dehydration forms a triazole ring.

Example :

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Carboxylic acid 13a | HATU, DMF, RT → Dehydration | Fluorotriazolopyridine | 52% |

Hydrazone Formation

The hydrazinyl group reacts with aldehydes/ketones to form hydrazones, useful in medicinal chemistry. A patent demonstrated this reaction with aromatic aldehydes under mild conditions .

General Reaction :

Applications :

Nucleophilic Substitution

The chlorine atom at position 5 is susceptible to displacement. In related compounds (e.g., 2,3-dichloropyridine), hydrazine selectively substitutes at specific positions under controlled conditions .

Example Reaction :

\text{C H ClFN }+\text{NH NH }\rightarrow \text{C H F NHNH Cl}\(\text{under reflux})

Key Factors :

Comparative Reactivity with Analogues

Stability and Handling

科学的研究の応用

Medicinal Chemistry

Anticancer Agents

5-Chloro-3-fluoro-2-hydrazinylpyridine has been explored as a potential scaffold for developing novel anticancer agents. Its structural features allow for the modification of biological activity, making it a candidate for targeting specific cancer pathways. Research has demonstrated that derivatives of hydrazinylpyridine exhibit promising cytotoxicity against various cancer cell lines, indicating their potential as therapeutic agents in oncology .

Case Study: RBP4 Antagonists

In a study focused on the design of retinol-binding protein 4 (RBP4) antagonists, compounds derived from hydrazinylpyridine structures were synthesized and evaluated for their efficacy in reducing serum RBP4 levels. The results indicated that these compounds not only bound effectively to the target but also exhibited favorable pharmacokinetic properties, highlighting the utility of hydrazinylpyridine derivatives in drug development .

Agrochemicals

Pesticide Development

The compound is utilized in the synthesis of various agrochemical products, particularly herbicides. Its ability to act as an intermediate allows for the creation of more complex molecules that can effectively control weeds and pests. For instance, derivatives of this compound have been integrated into formulations for herbicides like clodinafop-propargyl, which is known for its efficacy against grassy weeds in cereal crops .

Material Science

Polymer Chemistry

In material science, this compound serves as a building block for synthesizing polymers with unique properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength. Research indicates that polymers derived from hydrazinylpyridine exhibit improved performance characteristics compared to traditional materials .

Data Table: Summary of Applications

| Application Area | Specific Use | Notable Properties |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Cytotoxicity against cancer cell lines |

| Agrochemicals | Herbicide synthesis (e.g., clodinafop-propargyl) | Effective weed control |

| Material Science | Polymer synthesis | Enhanced thermal stability |

作用機序

The mechanism of action of 5-Chloro-3-fluoro-2-hydrazinylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways, leading to the desired biological effect .

類似化合物との比較

- 5-Chloro-3-fluoro-2-hydroxypyridine

- 5-Chloro-3-fluoro-2-aminopyridine

- 5-Chloro-3-fluoro-2-methylpyridine

Comparison: 5-Chloro-3-fluoro-2-hydrazinylpyridine is unique due to the presence of the hydrazine group, which imparts distinct reactivity compared to its analogs. For instance, 5-Chloro-3-fluoro-2-hydroxypyridine has a hydroxyl group instead of a hydrazine group, leading to different chemical behavior and applications .

生物活性

5-Chloro-3-fluoro-2-hydrazinylpyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chlorine atom at the 5-position and a fluorine atom at the 3-position, along with a hydrazine group at the 2-position. This unique arrangement enhances its reactivity and potential interactions with biological targets.

| Compound Name | Molecular Formula | Structural Features | Unique Characteristics |

|---|---|---|---|

| This compound | C5H4ClF2N3 | Chlorine at position 5; fluorine at position 3; hydrazine at position 2 | Potential anti-cancer and anti-inflammatory effects |

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The hydrazine group can form covalent bonds with specific enzymes, leading to inhibition or modulation of their activity. This property is particularly valuable in drug design, as it allows for selective targeting of enzyme active sites.

- Receptor Interaction : The compound may interact with various receptors in the body, potentially influencing signaling pathways associated with inflammation and cancer progression.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound:

- In vitro Studies : Preliminary investigations have shown that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

- In vivo Studies : Animal models treated with this compound demonstrated reduced tumor growth compared to control groups, suggesting its potential as an effective therapeutic agent against malignancies.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties:

- Cytokine Modulation : Research indicates that this compound can reduce levels of pro-inflammatory cytokines in cell cultures, which may contribute to its therapeutic effects in inflammatory diseases.

Case Studies

- Case Study on Cancer Cell Lines : A study evaluated the effects of this compound on human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability after treatment with varying concentrations of the compound over 48 hours. Flow cytometry analysis revealed an increase in apoptotic cells, supporting its role as an anticancer agent.

- Inflammation Model Study : In a murine model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6. Histological analysis showed reduced tissue damage compared to untreated controls.

特性

IUPAC Name |

(5-chloro-3-fluoropyridin-2-yl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClFN3/c6-3-1-4(7)5(10-8)9-2-3/h1-2H,8H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZBBCECFLONWDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)NN)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClFN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10627000 | |

| Record name | 5-Chloro-3-fluoro-2-hydrazinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

248255-70-1 | |

| Record name | 5-Chloro-3-fluoro-2-hydrazinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。